

In-Depth Technical Guide to the Spectroscopic Data of Tambulin

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Compound of Interest

Compound Name: *Tambulin*

Cat. No.: *B1238177*

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Introduction

Tambulin, a flavonol found in plants such as *Zanthoxylum armatum*, has garnered significant interest within the scientific community due to its potential therapeutic properties.^[1] Its chemical structure, 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one, provides a foundation for its biological activity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and further development in pharmaceutical applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Tambulin**, complete with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data of Tambulin

The following tables summarize the key spectroscopic data obtained for **Tambulin**.

Table 1: NMR Spectroscopic Data for Tambulin

While specific ¹H and ¹³C NMR data with complete assignments of chemical shifts, multiplicities, and coupling constants for **Tambulin** are not readily available in the public domain, the literature confirms that these analyses have been performed. Structural elucidation of **Tambulin** isolated from *Zanthoxylum armatum* was achieved using ¹H-NMR and ¹³C-NMR (BB and DEPT) spectroscopy.^[1] For researchers requiring these specific data points for

comparative analysis, referencing the primary literature from phytochemical studies of *Zanthoxylum armatum* is recommended.

¹ H NMR Data	¹³ C NMR Data
Data not available in the searched resources.	Data not available in the searched resources.

Table 2: IR Spectroscopic Data for Tambulin

Infrared spectroscopy provides valuable information about the functional groups present in a molecule.

Frequency (cm ⁻¹)	Assignment
3327	O-H stretching (hydroxyl groups)
1651	C=O stretching (ketone of the chromen-4-one)
1556	C=C stretching (aromatic ring)

Source: Mushtaq et al., 2019[1]

Table 3: Mass Spectrometry Data for Tambulin

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.

Technique	m/z Value	Interpretation
HREI-MS	344.0906	[M] ⁺ (Calculated for C ₁₈ H ₁₆ O ₇ = 344.0896)
EI-MS	344	[M] ⁺
EI-MS	329	Base Peak
QToF-ESI-MS/MS	See Fragmentation Diagram	Fragmentation Pattern

Source: Mushtaq et al., 2019[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed for the analysis of flavonoids like **Tambulin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A standard NMR sample is prepared by dissolving approximately 10 mg of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The solution should be free of any particulate matter.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- **Data Acquisition:** Standard pulse sequences are used to acquire ^1H , ^{13}C , and often 2D NMR spectra like COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with spectroscopic grade KBr and pressed into a thin, transparent disk.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.
- **Data Acquisition:** The spectrum is typically scanned over the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$). The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

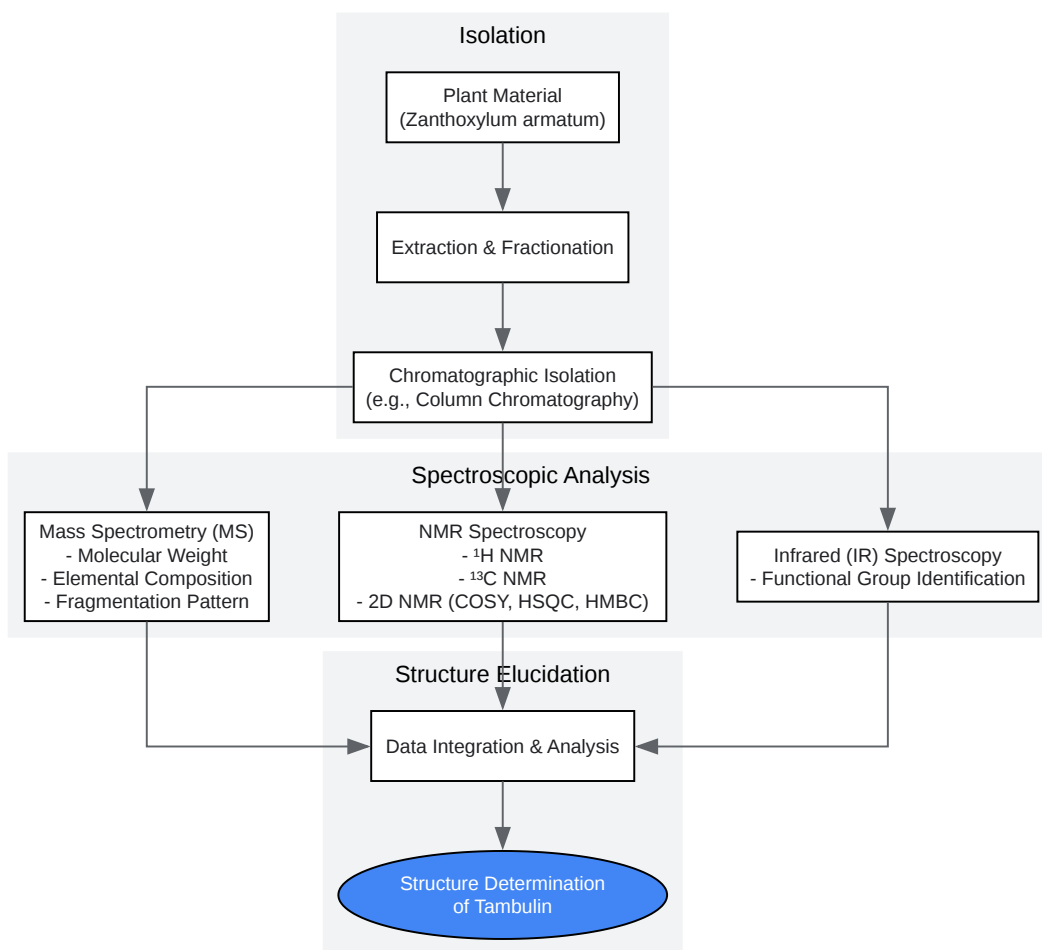
- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a low concentration.

- **Instrumentation:** High-resolution mass spectrometry is often performed using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole.
- **Data Acquisition:** For HREI-MS, the instrument provides a high-resolution mass of the molecular ion, which is crucial for determining the elemental composition. In tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern that provides structural information.

Workflow for Spectroscopic Analysis of Natural Products

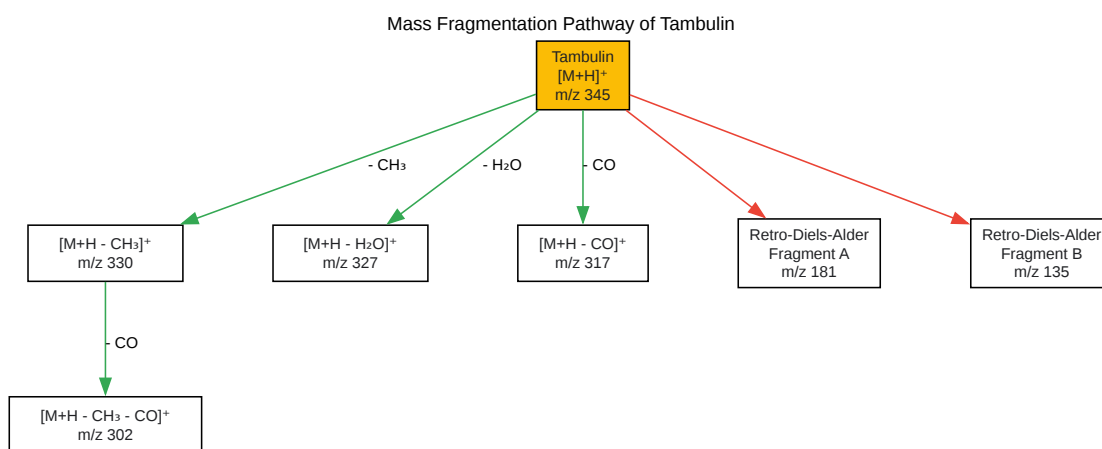
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **Tambulin**.

Workflow for Spectroscopic Analysis of Tambulin

[Click to download full resolution via product page](#)Caption: General workflow for the isolation and spectroscopic characterization of **Tambulin**.

Mass Fragmentation Pattern of Tambulin

The fragmentation pattern of a molecule in mass spectrometry provides a fingerprint that is invaluable for its structural identification. The following diagram illustrates the key fragment ions observed for **Tambulin** in QToF-ESI-MS/MS analysis.



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Caption: Proposed mass fragmentation pathway of protonated **Tambulin**.

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References

- 1. researchgate.net [researchgate.net]
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